BenchChemオンラインストアへようこそ!

Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-

Chemical Carcinogenesis Tobacco-Specific Nitrosamines Rodent Bioassay

(S)-3-(1-Nitroso-2-pyrrolidinyl)pyridine 1-oxide (CAS 75195-76-5), the (S)-enantiomer of N′-nitrosoanatabine (NAT) 1-oxide, is a tobacco-specific nitrosamine (TSNA) derivative that serves as a high-purity chiral analytical reference standard for regulatory method development, ANDA filing, and quality control (QC) applications. Unlike racemic NAT or other potent TSNAs, the (S)-enantiomer constitutes ~82.6% of NAT found in tobacco products and exhibits marked differentiation in carcinogenic profile, pharmacokinetic properties, and enzyme inhibition capacity, making it a critical tool for precise scientific selection in TSNA research and nitrosamine impurity testing.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 75195-76-5
Cat. No. B3061255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-
CAS75195-76-5
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N=O)C2=C[N+](=CC=C2)[O-]
InChIInChI=1S/C9H11N3O2/c13-10-12-6-2-4-9(12)8-3-1-5-11(14)7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1
InChIKeyZQELURDMDMQXQV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(1-Nitroso-2-pyrrolidinyl)pyridine 1-Oxide (CAS 75195-76-5): A Chiral Reference Standard for Tobacco-Specific Nitrosamine Quantification and Carcinogenicity Differentiation


(S)-3-(1-Nitroso-2-pyrrolidinyl)pyridine 1-oxide (CAS 75195-76-5), the (S)-enantiomer of N′-nitrosoanatabine (NAT) 1-oxide, is a tobacco-specific nitrosamine (TSNA) derivative that serves as a high-purity chiral analytical reference standard for regulatory method development, ANDA filing, and quality control (QC) applications [1]. Unlike racemic NAT or other potent TSNAs, the (S)-enantiomer constitutes ~82.6% of NAT found in tobacco products and exhibits marked differentiation in carcinogenic profile, pharmacokinetic properties, and enzyme inhibition capacity, making it a critical tool for precise scientific selection in TSNA research and nitrosamine impurity testing [2][3][4].

Why Racemic N′-Nitrosoanatabine or Other TSNA Reference Standards Cannot Substitute for (S)-NAT 1-Oxide (CAS 75195-76-5)


Generic substitution with racemic N′-nitrosoanatabine (CAS 887407-16-1) or structurally related TSNAs such as NNN or NNK fails on three quantitative grounds relevant to scientific procurement. First, racemic NAT lacks chiral resolution; the (S)-enantiomer comprises a specific 82.6 ± 1.44% molar fraction of total NAT in tobacco products, meaning enantiomerically undefined standards cannot reproduce biologically relevant isomer ratios for method validation [1]. Second, NAT and its 1-oxide derivative are not carcinogenic in the standard F344 rat bioassay at cumulative doses up to 9 mmol/kg, whereas NNN and NNK induce significant tumors at all three dose levels tested (1, 3, 9 mmol/kg), rendering the latter unsuitable as negative controls in mechanistic carcinogenesis experiments [2]. Third, the elimination half-life of NAT (540 min) is approximately 3-fold longer than NNN (184 min) and more than 14-fold longer than NNK (25-37 min), meaning pharmacokinetic modeling studies that require a persistent TSNA tracer cannot interchange these compounds [3]. Together, these orthogonal differences in chirality, carcinogenicity, and pharmacokinetics establish that (S)-NAT 1-oxide occupies a non-redundant position in the TSNA reference standard portfolio.

Quantitative Differentiation Evidence for (S)-NAT 1-Oxide (CAS 75195-76-5) Versus Key Comparators


Carcinogenic Inactivity of NAT Versus NNK and NNN in the F344 Rat Subcutaneous Bioassay

In the landmark dose-response study of TSNA carcinogenicity, NAT (racemic) tested at cumulative doses of 1, 3, and 9 mmol/kg via subcutaneous injection in male and female F344 rats produced no significant tumor incidence, whereas NNK induced significant nasal cavity tumors (P<0.01) at all three dose levels plus lung and liver tumors, and NNN induced significant nasal and esophageal tumors (P<0.01 for nasal; P<0.05 for esophageal) [1]. This establishes NAT as the only major TSNA inactive in this standard regulatory bioassay system .

Chemical Carcinogenesis Tobacco-Specific Nitrosamines Rodent Bioassay

Enantiomeric Composition: (S)-NAT Predominance in Tobacco Products Versus Racemic Standards

Chiral stationary phase GC with nitrosamine-selective detection determined that (S)-NAT comprises 82.6 ± 1.44% (SD, n=12) of total NAT in moist snuff, chewing tobacco, and cigarette tobacco, while the (R)-enantiomer constitutes only ~17.4% [1][2]. This enantiomeric ratio mirrors that of the precursor alkaloid anatabine, establishing a direct precursor-product stereochemical relationship [1]. Racemic NAT standards (CAS 887407-16-1) contain a 50:50 enantiomeric mixture and therefore misrepresent the biologically and analytically relevant isomer distribution.

Chiral Analysis Enantiomeric Excess Tobacco Chemistry

Extended Biological Half-Life of NAT Versus NNK, NNN, and NNAL in Fischer Rats

Pharmacokinetic profiling of four TSNAs in F344 rats revealed that NAT exhibits a biological half-life (t1/2) of 540 min, which is approximately 2.9-fold longer than NNN (184 min), 14.6- to 21.6-fold longer than NNK (25-37 min), and 1.8- to 2.9-fold longer than NNAL (184-298 min) [1][2]. The authors noted a correlation between shorter biological half-life and higher carcinogenic potency, positioning NAT at the low-potency end of the TSNA spectrum [2]. This extended persistence makes (S)-NAT 1-oxide a preferred tracer for long-duration in vivo distribution and elimination studies.

Pharmacokinetics Toxicokinetics TSNA Elimination

Competitive CYP2A13 Inhibition by NAT: Ki Values Versus NAB and Nicotine for NNK Metabolism

In vitro enzyme kinetic studies demonstrated that NAT competitively inhibits CYP2A13-catalyzed metabolic activation of NNK, the most potent TSNA carcinogen. The inhibition constant (Ki) of NAT for OPB formation was 0.21 μM, which is slightly more potent than NAB (Ki = 0.23 μM) and approximately 40-fold more potent than nicotine (Ki = 8.51 μM) [1][2]. For HPB formation, NAT Ki was 0.71 μM versus NAB 0.87 μM and nicotine 25.01 μM [1]. This positions (S)-NAT 1-oxide as a comparably potent inhibitor of CYP2A13-mediated TSNA bioactivation, relevant for mechanistic studies of metabolic interaction among tobacco constituents.

Cytochrome P450 2A13 Enzyme Inhibition Metabolic Activation

Chiral Reference Standard Identity and Purity Specification: (S)-NAT 1-Oxide Versus Racemic NAT

The (S)-NAT 1-oxide product (CAS 75195-76-5) is supplied as a characterized single-enantiomer reference standard with a minimum purity specification of NLT 98% (HPLC) and full spectroscopic characterization including 1H NMR, IR, and mass spectrometry [1]. In contrast, racemic NAT standards (CAS 887407-16-1) contain a 50:50 (R)/(S) mixture, which precludes their use for enantiomer-specific calibration in chiral LC-MS/MS methods required for tobacco product regulatory testing where the (S)-enantiomer predominates at >80% [2]. The (S)-configuration is documented by IUPAC name as 3-[(2S)-1-nitrosopyrrolidin-2-yl]-1-oxidopyridin-1-ium .

Analytical Reference Standard Method Validation Chiral Purity

High-Value Application Scenarios for (S)-NAT 1-Oxide (CAS 75195-76-5) Anchored to Differential Evidence


Negative Control in TSNA Carcinogenicity Bioassays

In mechanistic carcinogenesis studies requiring a non-carcinogenic TSNA comparator, (S)-NAT 1-oxide serves as a validated negative control based on the Hoffmann et al. (1984) F344 rat bioassay demonstrating zero significant tumor induction at cumulative doses up to 9 mmol/kg, in direct contrast to NNK and NNN which are active at all dose levels tested [1]. This scenario exploits the sole non-carcinogenic TSNA status established for NAT, enabling internally controlled experimental designs that distinguish carcinogen-specific effects from general nitrosamine exposure.

Chiral Calibration Standard for Enantiomer-Specific TSNA Quantification in Tobacco Products

Regulatory laboratories quantifying TSNA content in tobacco products require enantiomer-specific calibration standards because (S)-NAT constitutes 82.6 ± 1.44% of total NAT in commercial tobacco matrices [2]. The (S)-NAT 1-oxide reference standard (CAS 75195-76-5) enables accurate matrix-matched calibration for chiral LC-MS/MS methods, directly supporting compliance with evolving FDA and WHO TobReg reporting requirements that increasingly demand enantiomeric speciation data for nitrosamine impurities.

Metabolic Interaction Studies Involving CYP2A13-Mediated TSNA Activation

Investigators studying polypharmacokinetic interactions among tobacco smoke constituents utilize (S)-NAT 1-oxide as a competitive CYP2A13 inhibitor (Ki = 0.21-0.71 μM depending on hydroxylation pathway) to probe the metabolic activation of co-administered NNK or NNN [3]. The compound's dual role as both a CYP2A13 substrate and inhibitor, combined with its extended half-life (540 min), facilitates experimental designs requiring sustained enzyme occupancy over prolonged incubation or perfusion periods [4].

Pharmacopeial Method Development and ANDA Regulatory Filings for Nitrosamine Impurity Testing

Pharmaceutical quality control laboratories developing nitrosamine impurity methods per ICH M7 and FDA guidance use (S)-NAT 1-oxide as a characterized reference standard with NLT 98% purity and full spectroscopic documentation (1H NMR, IR, MS) compliant with regulatory submission requirements for ANDA and DMF filings [5]. The defined (S)-stereochemistry ensures traceability for chiral impurity profiling, an advantage unavailable with racemic NAT standards.

Quote Request

Request a Quote for Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.